molecular formula C11H18O3 B094440 Ethyl 3-cyclohexyl-3-oxopropanoate CAS No. 15971-92-3

Ethyl 3-cyclohexyl-3-oxopropanoate

Cat. No.: B094440
CAS No.: 15971-92-3
M. Wt: 198.26 g/mol
InChI Key: ASYASKBLHYSMEG-UHFFFAOYSA-N
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Description

Ethyl 3-cyclohexyl-3-oxopropanoate is an organic compound with the molecular formula C11H18O3. It is a colorless liquid that is commonly used as an intermediate in organic synthesis. The compound is characterized by the presence of a cyclohexyl group attached to a 3-oxopropanoate ester, which significantly influences its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-cyclohexyl-3-oxopropanoate can be synthesized through various methods. One common approach involves the esterification of 3-cyclohexyl-3-oxopropanoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-cyclohexyl-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

    Oxidation: Cyclohexyl ketones or carboxylic acids.

    Reduction: Cyclohexyl alcohols.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

Ethyl 3-cyclohexyl-3-oxopropanoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications.

    Industry: this compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-cyclohexyl-3-oxopropanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical reactions. The cyclohexyl group provides steric hindrance, influencing the compound’s reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

Ethyl 3-cyclohexyl-3-oxopropanoate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 3-cyclopropyl-3-oxopropanoate: Contains a cyclopropyl group instead of a cyclohexyl group, leading to different reactivity and applications.

    Ethyl 3-phenyl-3-oxopropanoate: Features a phenyl group, which imparts different electronic and steric properties.

The uniqueness of this compound lies in its cyclohexyl group, which provides a balance of steric bulk and hydrophobicity, making it suitable for various synthetic and research applications.

Properties

IUPAC Name

ethyl 3-cyclohexyl-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYASKBLHYSMEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10295662
Record name ethyl 3-cyclohexyl-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15971-92-3
Record name 15971-92-3
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3-cyclohexyl-3-oxopropanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-cyclohexyl-3-oxopropanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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